![molecular formula C3H7N3 B8039351 4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8039351.png)
4,5-dihydro-1H-pyrazol-3-amine
Overview
Description
4,5-dihydro-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C3H7N3 and its molecular weight is 85.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Monoamine Oxidases Inhibition : Derivatives of 4,5-dihydro-(1H)-pyrazole, specifically 1,3,5-triphenyl derivatives, have shown significant inhibitory activity on monoamine oxidases and bovine serum amine oxidase. These compounds act through a reversible mode and have potential as the third generation of monoamine oxidase inhibitors (Manna et al., 1998).
Oxidation of Amines and Sulfides : 3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has been used to produce amine oxides and sulfoxides with high yield. This indicates its potential use in organic synthesis and transformations (Baumstark & Chrisope, 1981).
Synthesis of Heterocyclic Ketene Aminal Derivatives : An efficient one-pot synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals using a solvent-free and catalyst-free condition was developed. These compounds are promising for drug discovery (Yu et al., 2013).
Inhibition of Various Amine Oxidases : A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, non-competitive inhibitors of monoamine oxidases. These compounds exhibit potent inhibition, suggesting their potential in therapeutic applications (Manna et al., 2002).
Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives : Novel 1H-furo[2,3-c]pyrazole-4-amines were synthesized in a one-pot reaction. This method is environmentally friendly and efficient, yielding products with good purity, suitable for further pharmacological exploration (Noruzian et al., 2019).
Regioselectivity in Ullmann and Acylation Reactions : The regioselectivity of Ullmann and acylation reactions in C4-C5 fused pyrazol-3-amines was studied, providing insights into the behavior of these reactions in different fused pyrazol-3-amines (Bou-Petit et al., 2020).
Synthesis of Nonlinear Optical Chromophores : Formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles were synthesized and used as donor building blocks in donor–acceptor dyes for potential applications in nonlinear electro-optics (Shelkovnikov et al., 2019).
Design and Evaluation of Antitumor Agents : 3-Aryl-4-alkylpyrazol-5-amines were synthesized and evaluated for their antitumor activities. These compounds represent a promising scaffold for novel antitumor drugs (Ma et al., 2020).
properties
IUPAC Name |
4,5-dihydro-1H-pyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-1-2-5-6-3/h5H,1-2H2,(H2,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMGDTYKKZYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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